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Compound of Interest

Methyl 3-(4-fluorophenyl)but-2-
Compound Name:
enoate
CAS No.: 1563216-58-9
Cat. No.: B3379373

Compound Identity & Nomenclature
Methyl 3-(4-fluorophenyl)crotonate is an
-unsaturated ester featuring a 4-fluorophenyl group and a methyl group at the

-position (C3) of the acrylate backbone. It serves as a critical building block for introducing the
4-fluorophenyl moiety—a pharmacophore common in antidepressants (e.g., Paroxetine),
statins (e.g., Fluvastatin), and kinase inhibitors—into complex heterocycles.

Identification Data
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Parameter

Detail

IUPAC Name

Methyl 3-(4-fluorophenyl)but-2-enoate

Common Synonyms

Methyl 3-(4-fluorophenyl)crotonate; Methyl

-(4-fluorophenyl)crotonate; Methyl 3-(p-

fluorophenyl)but-2-enoate

CAS Registry Number

198889-33-7 (Generic/lsomer mixture)
1563216-58-9 (Specific isomer entry)

C
Molecular Formula A
FO
Molecular Weight 194.20 g/mol
SMILES COC(=0)C=C(C)clccc(F)ccl
InChl Key GNJGRAWNPUCVSX-UHFFFAOYSA-N

Structural Isomerism (E/Z Configuration)

Due to the trisubstituted double bond, this compound exists as two geometric isomers: (E) and

(2).[1][2] The configuration significantly impacts reactivity, particularly in enzymatic resolutions

or stereoselective cyclizations.

» E-Isomer (Entgegen): The highest priority groups at each carbon (the 4-fluorophenyl ring at

C3 and the methoxycarbonyl group at C2) are on opposite sides.[2][3] This is typically the

thermodynamically more stable isomer due to reduced steric repulsion between the bulky

phenyl ring and the ester group.

e Z-lsomer (Zusammen): The 4-fluorophenyl ring and the ester group are on the same side.

Visualization of Isomers

The following diagram illustrates the steric relationship between the (E) and (Z) forms.
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Caption: Geometric isomerism of Methyl 3-(4-fluorophenyl)but-2-enoate. The E-isomer
minimizes steric clash between the aryl ring and the ester moiety.

Synthesis Methodologies

Synthesis is typically achieved via condensation reactions that construct the C=C bond. Two
primary protocols are employed depending on the required isomeric purity and scale.

Method A: The Reformatsky Reaction (Standard)

This method involves the zinc-mediated condensation of 4-fluoroacetophenone with methyl
bromoacetate. It is preferred for industrial scaling due to the low cost of reagents.

 Activation: Zinc dust is activated (e.g., with TMSCI or iodine) in an inert solvent (THF or
Benzene).

o Addition: Methyl bromoacetate is added to form the organozinc intermediate (Reformatsky
reagent).
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o Condensation: 4-Fluoroacetophenone is introduced. The zinc enolate attacks the ketone to
form a

-hydroxy ester.

o Dehydration: Acid-catalyzed dehydration (e.qg.,

-TsOH, reflux) eliminates water to yield the

-unsaturated ester.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction

For higher stereoselectivity favoring the (E)-isomer, the HWE reaction using trimethyl
phosphonoacetate is utilized.

o Reagents: 4-Fluoroacetophenone, Trimethyl phosphonoacetate, Sodium hydride (NaH) or
NaOMe.

e Mechanism: The phosphonate carbanion attacks the ketone. The intermediate
oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.

Synthesis Workflow Diagram
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Caption: Synthetic pathways. Method A (Reformatsky) proceeds via a hydroxy intermediate,
while Method B (HWE) yields the alkene directly with high E-selectivity.

Applications in Drug Development

Methyl 3-(4-fluorophenyl)crotonate is a versatile intermediate ("building block") rather than a
final drug. Its specific structural features—an electrophilic

-carbon and a lipophilic fluorophenyl group—make it ideal for:

* Heterocycle Synthesis:

o Pyrimidines: Reaction with amidines or urea derivatives yields fluorinated pyrimidinones,
common scaffolds in kinase inhibitors.
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o Indoles: Can serve as a precursor for indole synthesis via reductive cyclization protocols

(e.g., if nitrated or coupled with anilines).

o Michael Acceptor Reactivity:

o The conjugated double bond acts as a Michael acceptor for nucleophiles (amines, thiols),

allowing the introduction of the 4-fluorophenyl-ethyl motif into larger chiral molecules.

o Relationship to Paroxetine:

o While Paroxetine is derived from a cinnamate (lacking the

-methyl group), this crotonate analog is used to synthesize methylated derivatives or
related 4-arylpiperidines where a quaternary carbon or specific steric bulk is required at
the benzylic position.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be

observed.

Proton NMR (H NMR, CDCI ,400MHz)

Shift (
Multiplicity Integration Assignment
ppm)
) Aromatic (Ortho to
7.40 -7.50 Multiplet 2H
alkene)
_ Aromatic (Meta to
7.00-7.10 Multiplet 2H
alkene, Ortho to F)
6.10 Singlet (fine splitting) 1H Vinyl proton (=CH)
Methyl ester (-OCH
3.75 Singlet 3H
)
Doublet ( Allylic Methyl (-CH
2.55 3H
Hz) )
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Note: The allylic methyl group typically appears as a doublet due to long-range coupling with
the vinyl proton.

Infrared Spectroscopy (FT-IR)

e 1715cm

: Strong C=0 stretch (Conjugated Ester).

e 1630 cm

: C=C stretch (Alkene).

e 1220 cm

: C-F stretch (Aryl Fluoride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 3-(4-
fluorophenyl)crotonate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3379373#methyl-3-4-fluorophenyl-crotonate-
synonyms-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of : Hastt
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